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Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide

(ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD)

associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical

guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a

disease-relevant mouse model of FUS-ALS. The data presented herein provides a

comprehensive overview of the molecular and cellular effects of ION363, establishing a strong

foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive

juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-

function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm

and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that

targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS

protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the

loss of motor neurons in mouse models of FUS-ALS.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ION363

in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable

effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and

downstream pathological markers.
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Table 1: Effect of a Single 20-μg ICV Dose of ION363 on FUS Protein Levels in the Central

Nervous System of 1-Month-Old P517L/WT Mice

Brain Region Treatment Genotype
FUS Protein
Level
Reduction

Statistical
Significance

Brain ION363 WT/WT ~80% P < 0.001

Brain ION363 P517L/WT ~80% P < 0.001

Cervical Spinal

Cord
ION363 WT/WT ~80% P < 0.001

Cervical Spinal

Cord
ION363 P517L/WT ~80% P < 0.001

Lumbar Spinal

Cord
ION363 WT/WT ~80% P < 0.001

Lumbar Spinal

Cord
ION363 P517L/WT ~80% P < 0.001

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as

a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/Δ14 Mice Following a Single

Perinatal 20-μg ICV Dose of ION363

Outcome Measure Age
NTC-Treated MN-
P517L/Δ14

ION363-Treated
MN-P517L/Δ14

Lumbar Motor Neuron

Loss
4 Months ~12% loss No significant loss

Lumbar Motor Neuron

Loss
6 Months Significant loss No significant loss

Muscle Denervation 4 Months Present Prevented

Microgliosis 4 Months Present Prevented
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Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of

disease pathology.

Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide,

providing a framework for understanding the generation of the presented data.

1. Animal Models

FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to

express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L

in mice) and FUSΔEX14 (Δ14 in mice), directly into the endogenous mouse Fus locus.

Compound Heterozygous Model: To create a model with an accelerated, ALS-like

phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/Δ14) were

used.

2. ION363 Administration

Route of Administration: A single intracerebroventricular (ICV) injection was administered to

newborn (postnatal day 1) mice.

Dose: A 20-μg dose of ION363 or a non-targeted control (NTC) ASO was used.

3. Western Immunoblot Analysis

Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals

at 1 month of age. Protein lysates were prepared from these tissues.

Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.

Quantification: The intensity of the protein bands was quantified to determine the relative

reduction in FUS protein levels in ION363-treated animals compared to NTC-treated

controls.

4. Sarkosyl Solubility Fractionation
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Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other

RNA-binding proteins, which are a pathological hallmark of FUS-ALS.

Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and

sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by

immunoblotting.

5. Immunohistochemistry and Motor Neuron Quantification

Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.

Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6

months of age in both NTC- and ION363-treated mice to assess neurodegeneration.

Gliosis and Denervation Assessment: Immunohistochemical staining for markers of

microgliosis (Iba1) and muscle denervation was performed to evaluate these pathological

features.

Visualizations
The following diagrams illustrate the mechanism of action of ION363 and the experimental

workflow used in the preclinical studies.
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Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS

protein production.
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Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse

model.
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To cite this document: BenchChem. [Preclinical Efficacy of ION363: A Technical Overview for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680679#preclinical-evidence-for-ion363-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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